1-苄基-3-甲基咪唑鎓四氟硼酸盐

描述

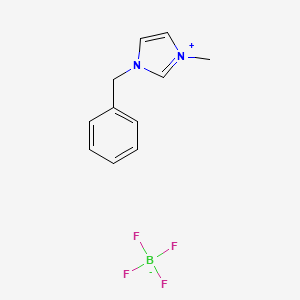

1-Benzyl-3-methylimidazolium tetrafluoroborate, also known as 1-Methyl-3-benzylimidazolium tetrafluoroborate, is a chemical compound with the empirical formula C11H13BF4N2 . It has a molecular weight of 260.04 .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methylimidazolium tetrafluoroborate can be represented by the SMILES string FB-(F)F.C[n+]1ccn(Cc2ccccc2)c1 . This indicates that the compound contains a benzyl group attached to an imidazolium ring, which is further substituted with a methyl group. The tetrafluoroborate anion is associated with the cationic imidazolium ring.

Chemical Reactions Analysis

1-Benzyl-3-methylimidazolium tetrafluoroborate has been used as a reaction medium for the synthesis of pyrimido[1,2-a]benzimidazole derivatives . The structures of the products were characterized by IR, 1H NMR, and HRMS spectroscopy .

Physical And Chemical Properties Analysis

It has a molecular weight of 260.04 . The compound is associated with the PubChem Substance ID: 57650020 .

科学研究应用

Organic Synthesis

1-Benzyl-3-methylimidazolium tetrafluoroborate is utilized in organic synthesis as a solvent and catalyst. Its ionic liquid properties offer a non-volatile and thermally stable medium, which can enhance reaction rates and yields. It’s particularly useful in facilitating reactions like Suzuki coupling and Friedel-Crafts acylation due to its ability to dissolve a wide range of organic, inorganic, and polymeric materials .

Electrochemistry

In electrochemistry, this compound serves as an electrolyte in batteries and supercapacitors. Its high ionic conductivity and wide electrochemical window make it an excellent choice for creating more efficient and durable energy storage devices .

Pharmaceuticals

The pharmaceutical industry leverages 1-Benzyl-3-methylimidazolium tetrafluoroborate for drug formulation and synthesis. Its solubilizing properties help in the creation of active pharmaceutical ingredients (APIs) and can aid in the development of novel drug delivery systems .

Catalysis

This ionic liquid acts as a green catalyst in various chemical transformations. It promotes environmentally friendly processes by reducing the need for hazardous solvents and can be recycled and reused in multiple cycles, thus minimizing waste .

Nanotechnology

In nanotechnology, 1-Benzyl-3-methylimidazolium tetrafluoroborate is used to synthesize nanomaterials. It can act as a template or stabilizing agent for the formation of nanoparticles, which have applications ranging from electronics to medicine .

Green Chemistry

The compound is pivotal in green chemistry applications due to its non-toxic and biodegradable nature. It supports the development of sustainable chemical processes that are less harmful to the environment and align with the principles of green chemistry .

Analytical Chemistry

In analytical chemistry, 1-Benzyl-3-methylimidazolium tetrafluoroborate is employed as a solvent in chromatography and spectrometry. It improves the separation of compounds and enhances the accuracy of analytical results .

Materials Science

Lastly, in materials science, this ionic liquid is used in the synthesis and processing of advanced materials. Its unique properties can influence the morphology and functionality of materials, leading to innovations in fields like electronics and coatings .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

未来方向

While specific future directions for 1-Benzyl-3-methylimidazolium tetrafluoroborate are not mentioned in the search results, ionic liquids in general are being explored for various applications due to their unique properties . They are being used in diverse fields such as green chemistry, catalysis, and materials science .

作用机制

Target of Action

1-Benzyl-3-methylimidazolium Tetrafluoroborate is a type of ionic liquid It’s known that ionic liquids can interact with various biological and chemical systems, influencing their behavior and properties .

Mode of Action

The mode of action of 1-Benzyl-3-methylimidazolium Tetrafluoroborate is largely dependent on its application. As an ionic liquid, it can act as a solvent, catalyst, or electrolyte, among other roles . Its interaction with targets often involves altering the physical or chemical environment, thereby influencing the behavior of the system .

属性

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.BF4/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3,4)5/h2-8,10H,9H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULDEUUWXMCUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478331 | |

| Record name | 1-Benzyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methylimidazolium tetrafluoroborate | |

CAS RN |

500996-04-3 | |

| Record name | 1-Benzyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-methylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)

![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)